molecular formula C20H23N3O3 B2924565 1-Ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea CAS No. 894029-02-8

1-Ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea

Cat. No.: B2924565
CAS No.: 894029-02-8
M. Wt: 353.422
InChI Key: FSVASPMFQJPZRJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea (CAS 894029-02-8) is a chemical compound with the molecular formula C20H23N3O3 and a molecular weight of 353.41 g/mol . It belongs to a class of synthetically accessible urea derivatives that incorporate a pyrrolidinone moiety, making it a valuable building block in medicinal chemistry and drug discovery research. Researchers utilize this compound as a key synthetic intermediate for the development and exploration of more complex molecules. Its structure, featuring multiple nitrogen and oxygen functional groups, allows for diverse chemical modifications and potential interactions with biological targets. This product is offered with a guaranteed purity of 90% or higher and is available in a range of quantities to suit various research and development needs . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-22(16-7-5-4-6-8-16)20(25)21-15-13-19(24)23(14-15)17-9-11-18(26-2)12-10-17/h4-12,15H,3,13-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVASPMFQJPZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with ethyl isocyanate in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding phenol derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the carbonyl group in the pyrrolidinone ring, resulting in the formation of a hydroxyl derivative.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Research has shown that this compound exhibits biological activity, making it a candidate for further investigation in drug discovery and development. It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Medicine: Due to its biological activity, 1-Ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea is being explored for therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes. It can be utilized in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₂₁H₂₃N₃O₃ 4-Methoxyphenyl, ethyl-phenyl Not reported (potential anti-inflammatory)
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea C₂₀H₂₃N₃O₃ Phenethyl urea Unknown
1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl derivative C₁₆H₁₆ClN₃O₄ Chlorophenyl, carboxylic acid Synthetic intermediate
Chalcone (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one C₁₇H₁₆O₄ Methoxyphenyl, α,β-unsaturated ketone Antioxidant, anti-inflammatory

Key Findings and Structure-Activity Relationships (SAR)

  • Methoxy vs. Halogen Substituents : Methoxyphenyl groups (as in the target compound and chalcones) enhance antioxidant activity via electron donation, whereas halogen substituents (Cl, F) in analogs improve enzymatic binding but may increase toxicity .
  • Heterocyclic Cores: Pyrrolidinone-based compounds generally exhibit lower molecular complexity and higher synthetic yields compared to benzimidazole or chromenone derivatives, which require multi-step syntheses .

Biological Activity

1-Ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea is a synthetic organic compound notable for its complex structure, which includes a pyrrolidinone ring and a methoxyphenyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C20H23N3O3C_{20}H_{23}N_{3}O_{3} with a CAS number of 894029-02-8. The compound's structure is characterized by the following features:

FeatureDescription
Pyrrolidinone Ring A five-membered lactam ring contributing to reactivity.
Methoxyphenyl Group Enhances lipophilicity and potential receptor interactions.
Urea Moiety Facilitates hydrogen bonding and interaction with biological targets.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially altering metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, modulating signal transduction pathways that affect cellular processes.

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Properties

Studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in leukemia cells, showing promising results in inhibiting cell proliferation .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and cancer progression. In vitro studies demonstrated that certain derivatives of phenyl urea exhibited selective IDO inhibition, suggesting that this compound may also possess similar properties .

Case Studies

A notable study involved the synthesis and evaluation of various phenyl urea derivatives, including this compound. The findings indicated that modifications to the urea moiety significantly influenced the inhibitory activity against IDO, highlighting structure-activity relationships (SAR) critical for further development .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison is made based on their structural features and biological activities:

Compound NameStructural FeaturesNotable Activity
1-Benzyl-1-butyl-3-(4-methoxyphenyl)ureaSimilar urea structureModerate anticancer activity
1-Benzyl-3-(2,5-dimethoxyphenyl)ureaDifferent methoxy substitutionLimited enzyme inhibition
1-Ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]ureaUnique pyrrolidinone integrationStronger IDO inhibition potential

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea, and how can reaction conditions be optimized?

Methodological Answer:

  • Coupling Reactions: Utilize urea bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 1-ethyl-1-phenylurea and a functionalized 5-oxopyrrolidin-3-yl intermediate. Ensure anhydrous conditions and inert atmosphere to prevent side reactions .
  • Intermediate Synthesis: Prepare the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety via cyclization of γ-lactam precursors. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance ring closure efficiency .
  • Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities affecting final yield.

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: Assign signals for urea NH protons (δ 6.5–8.0 ppm) and pyrrolidinone carbonyl (δ ~170 ppm in 13C^{13}\text{C}). Use 1H^1\text{H}-13C^{13}\text{C} HSQC to correlate substituents .
    • IR: Confirm urea C=O stretch (~1640–1680 cm1^{-1}) and pyrrolidinone carbonyl (~1720 cm1^{-1}) .
  • X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water). Collect data using Mo Kα radiation (λ = 0.71073 Å). Refine with SHELXL (SHELX suite) to resolve bond lengths/angles and validate stereochemistry .

Advanced: How can hydrogen bonding networks influence the compound’s crystallographic stability and solubility?

Methodological Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., N–H···O=C) using Etter’s notation (e.g., D(2)\text{D}(2)) to identify motifs like chains or rings. This predicts packing efficiency and stability .
  • Solubility Prediction: Correlate H-bond donor/acceptor counts with logP values. High H-bond density may reduce solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced: How can conformational analysis of the 5-oxopyrrolidin-3-yl ring inform drug design?

Methodological Answer:

  • Cremer-Pople Parameters: Calculate puckering amplitude (QQ) and phase angles (θθ, φ) from crystallographic data to quantify ring non-planarity. Use software like PARST or PLATON for analysis .
  • Molecular Dynamics (MD): Simulate ring flexibility in solvated systems (e.g., water/ethanol) using AMBER or CHARMM force fields. Identify low-energy conformers for docking studies .

Advanced: How should conflicting bioactivity data across assays be resolved?

Methodological Answer:

  • Assay Validation:
    • Positive/Negative Controls: Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity.
    • Dose-Response Curves: Perform triplicate runs with 8–12 concentration points to calculate robust IC50_{50} values.
  • Mechanistic Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity discrepancies caused by assay conditions (e.g., pH, ionic strength) .

Basic: What safety and regulatory considerations apply during synthesis?

Methodological Answer:

  • Regulatory Compliance: Ensure compliance with controlled substance lists (e.g., 1971 UK Misuse of Drugs Act) if intermediates resemble regulated scaffolds (e.g., 4-methoxyphenyl derivatives) .
  • Safety Protocols: Use fume hoods for handling volatile reagents (e.g., DMF). Store intermediates at –20°C under nitrogen to prevent degradation .

Advanced: How can computational modeling predict metabolic pathways?

Methodological Answer:

  • In Silico Tools: Use MetaSite or GLORYx to identify metabolic hotspots (e.g., oxidation at the ethyl group or O-demethylation of the 4-methoxyphenyl moiety).
  • Docking Simulations: Map interactions with CYP450 isoforms (e.g., CYP3A4) to prioritize lab-scale metabolite synthesis for validation .

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